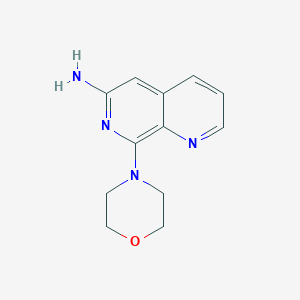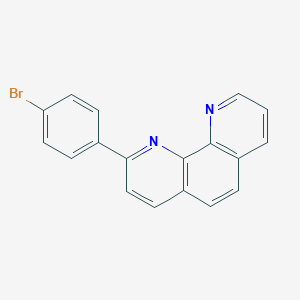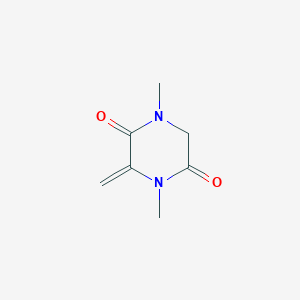
Methyl 4-nitrophenyl phosphate
概要
説明
Methyl 4-nitrophenyl phosphate is an organophosphate compound that is widely used in various scientific and industrial applications. It is known for its role as a substrate in enzymatic reactions, particularly in the study of phosphatases. The compound is characterized by the presence of a phosphate group esterified with a methyl group and a 4-nitrophenyl group, making it a useful tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-nitrophenyl phosphate can be synthesized through the reaction of 4-nitrophenol with methyl phosphorodichloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 4-nitrophenyl phosphate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, often catalyzed by acids or bases. The hydrolysis of this compound results in the formation of 4-nitrophenol and methyl phosphate.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Major Products:
Hydrolysis: 4-nitrophenol and methyl phosphate.
Reduction: Methyl 4-aminophenyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Methyl 4-nitrophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of phosphate ester hydrolysis.
Biology: The compound serves as a substrate in assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.
Medicine: Research involving this compound contributes to the understanding of enzyme functions and the development of enzyme inhibitors, which can be potential therapeutic agents.
Industry: The compound is used in the synthesis of other organophosphate compounds and as a reagent in various chemical processes.
作用機序
The mechanism of action of methyl 4-nitrophenyl phosphate involves its interaction with phosphatases. The enzyme catalyzes the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol and methyl phosphate. The reaction proceeds through the formation of a pentacoordinate phosphorane intermediate, which is stabilized by the enzyme’s active site. The hydrolysis reaction is often monitored by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength.
類似化合物との比較
Methyl 4-nitrophenyl phosphate can be compared with other similar compounds such as:
Dithis compound: This compound has two methyl groups esterified with the phosphate group, making it more hydrophobic and less reactive in hydrolysis reactions.
Bis(4-nitrophenyl) phosphate: This compound has two 4-nitrophenyl groups esterified with the phosphate group, making it more susceptible to hydrolysis and useful in studying enzyme kinetics.
4-Nitrophenyl phosphate: This compound lacks the methyl group, making it a simpler substrate for studying phosphatase activity.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile tool in various scientific applications.
特性
IUPAC Name |
methyl (4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXIIVUAKWFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276699 | |
| Record name | Methyl 4-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-83-3 | |
| Record name | Methyl 4-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the structural features of Methyl 4-Nitrophenyl Phosphate, including its molecular formula, weight, and relevant spectroscopic data?
A1: While the provided abstracts don't delve into the detailed spectroscopic characterization of MPNPP, its molecular formula is C₇H₈NO₆P and its molecular weight is 233.13 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could be employed to confirm its structure and identify characteristic functional groups.
Q2: How does the structure of compounds similar to this compound influence their activity, potency, and selectivity?
A3: Research using this compound as a model compound, along with studies on similar organophosphates, has unveiled key structure-activity relationships. [, ] For instance, studies on the sheep blowfly Lucilia cuprina demonstrated that resistance to organophosphates, including compounds like fenitrothion (which shares structural similarities with MPNPP), is often linked to enhanced esterase activity. [] This suggests that structural modifications influencing the susceptibility of the phosphate group to esterase hydrolysis can significantly impact the compound's potency and effectiveness. Furthermore, research on zinc(II) complexes using MPNPP as a DNA model substrate highlights the importance of steric effects in influencing catalytic activity and cleavage rates. []
Q3: Are there reliable analytical methods available to characterize, quantify, and monitor this compound?
A4: Although specific analytical methods for MPNPP aren't detailed in the provided abstracts, techniques like Gas-liquid chromatography and electrochemical methods, including differential pulse polarography and cyclic voltammetry, have proven valuable for analyzing organophosphate insecticides like fenitrothion and its metabolites. [] These methods could potentially be adapted and validated for MPNPP analysis as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)













